molecular formula C11H16N4OS B6447885 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide CAS No. 2548976-12-9

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide

Cat. No.: B6447885
CAS No.: 2548976-12-9
M. Wt: 252.34 g/mol
InChI Key: DNUYLBOJBXCOGJ-UHFFFAOYSA-N
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Description

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide is a complex organic compound with a pyrimidine ring substituted with a methyl and a methylsulfanyl group, and a pyrrolidine ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methyl and methylsulfanyl groups. The pyrrolidine ring is then synthesized and attached to the pyrimidine ring through a series of coupling reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include methylating agents, sulfur sources, and coupling reagents.

Chemical Reactions Analysis

Types of Reactions

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide: shares structural similarities with other pyrimidine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-7-6-9(14-11(13-7)17-2)15-5-3-4-8(15)10(12)16/h6,8H,3-5H2,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUYLBOJBXCOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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